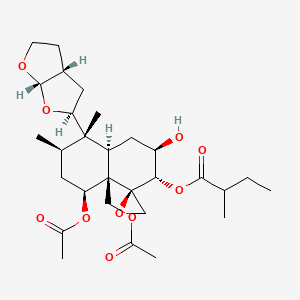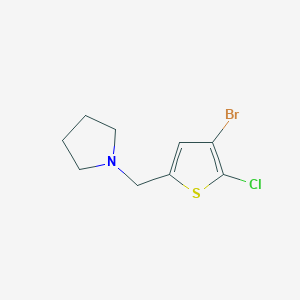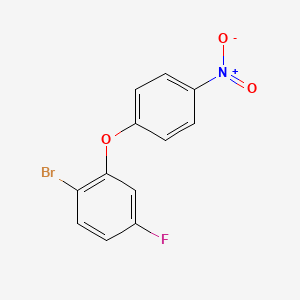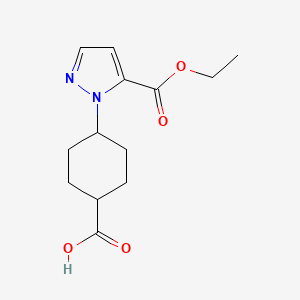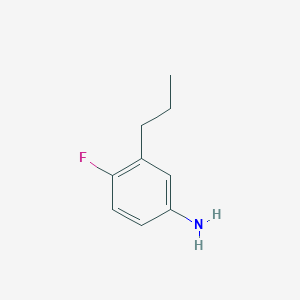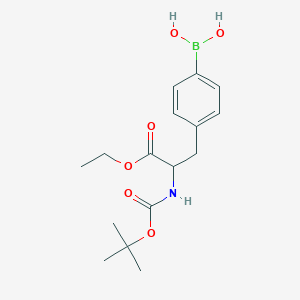
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions with a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Phenols.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid largely depends on its interaction with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the compound may interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine or threonine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group instead of the fluoro, methoxymethyl, and methylthio substituents.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the methoxymethyl and methylthio groups.
Uniqueness
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is unique due to its combination of substituents, which can influence its reactivity and interactions. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the methoxymethyl and methylthio groups can provide additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H12BFO3S |
|---|---|
Poids moléculaire |
230.07 g/mol |
Nom IUPAC |
[4-fluoro-3-(methoxymethyl)-5-methylsulfanylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-14-5-6-3-7(10(12)13)4-8(15-2)9(6)11/h3-4,12-13H,5H2,1-2H3 |
Clé InChI |
IACOXCJVBMVFLP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)SC)F)COC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


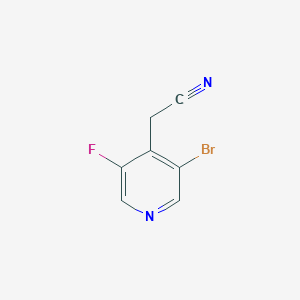
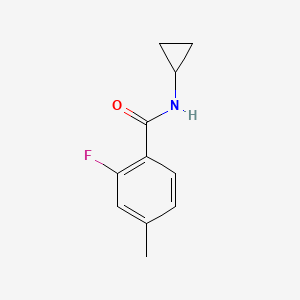
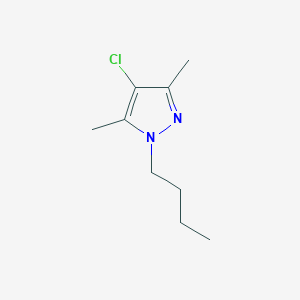
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)

